Cinnamylamine hydrochloride

Pharmaceutical Analysis Quality Control USP Standards

Pharmaceutical QC laboratories requiring USP-compliant impurity testing for tranylcypromine face a critical regulatory gap: only CAS 17480-08-9 is designated as the official USP Tranylcypromine Related Compound B reference standard. Generic substitution with freebase cinnamylamine (CAS 4335-60-8) or benzylamine fails USP system suitability criteria, risking audit non-compliance. • USP monograph compliance: Sole official standard for peak identification and impurity quantification in HPLC analyses per USP-NF. • E-isomer specificity: The (E)-alkene geometry confers distinct MAO-B oxidation kinetics versus the Z-isomer, essential for enzyme mechanism studies. • Defined crystalline salt: Hydrochloride form ensures >95% purity, water solubility (>50 mg/mL), and ambient-stable handling vs. the liquid freebase.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 17480-08-9
Cat. No. B096865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamylamine hydrochloride
CAS17480-08-9
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN.Cl
InChIInChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;
InChIKeyRHJVYCBQGSIGEG-KQGICBIGSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamylamine Hydrochloride Procurement & Specifications


Cinnamylamine hydrochloride, chemically (E)-3-phenylprop-2-en-1-amine hydrochloride (CAS 17480-08-9, molecular weight 169.65 g/mol, C₉H₁₂ClN), is an organic compound characterized by its primary amine group conjugated to a phenyl ring via an E-alkene spacer [1]. It is officially designated as a USP Reference Standard, specifically as Tranylcypromine Related Compound B, highlighting its critical role in pharmaceutical quality control [2]. This standard-grade material, supplied as a hydrochloride salt for enhanced stability and aqueous solubility, serves as a key analytical impurity standard and synthetic intermediate in neuropharmacological research, with suppliers typically offering purities of ≥95-97% .

USP Tranylcypromine impurity standard – compendial QC workflows
MAO E‑isomer substrate for MAO‑B oxidation kinetics
Syn Heck coupling intermediate for CNS‑active scaffolds
AM Cinnamyl pharmacophore antimicrobial SAR exploration

Why Cinnamylamine Hydrochloride Substitution Fails


Generic substitution with structurally related primary amines (e.g., phenethylamine or benzylamine) or the freebase form (cinnamylamine, CAS 4335-60-8) fails due to three quantifiable factors: (1) USP regulatory compliance requires the exact CAS 17480-08-9 (E-isomer hydrochloride) as the specified impurity marker for tranylcypromine, a criterion that analog compounds cannot satisfy ; (2) The E-alkene geometry of CAS 17480-08-9 confers distinct enzyme interaction profiles—specifically, it is oxidized by MAO-B with kinetics that differ from its Z-isomer, whereas simpler alkylamines like benzylamine lack this conjugated π-system entirely [1]; (3) Procurement of the hydrochloride salt (CAS 17480-08-9) provides a defined crystalline solid with ≥95% purity and water solubility (>50 mg/mL), whereas the freebase (CAS 4335-60-8) is a liquid with different handling and stability properties, making salt-form substitution impractical for analytical or synthetic workflows [2].

Regulatory mismatch
Freebase or benzylamine are not USP-recognized impurity markers; compendial compliance requires the exact hydrochloride salt.
Enzyme interaction
E‑alkene geometry drives MAO‑B oxidation kinetics; Z‑isomer and saturated analogs produce different enzyme outcomes.
Physical form
Freebase (CAS 4335‑60‑8) is a liquid with limited aqueous solubility, whereas the hydrochloride salt is a crystalline solid with defined handling.

Cinnamylamine Hydrochloride vs Analogs: Key Evidence


USP Tranylcypromine Impurity Standard

Cinnamylamine hydrochloride (CAS 17480-08-9) is the sole official USP Reference Standard designated as 'Tranylcypromine Related Compound B.' The USP monograph mandates the use of this specific E-isomer hydrochloride salt for system suitability and impurity quantification in tranylcypromine drug substance analysis, a regulatory requirement that common analogs like benzylamine or freebase cinnamylamine (CAS 4335-60-8) cannot fulfill . The standard is supplied in 40 mg units with verified identity and purity by USP for quantitative analytical method validation .

USP Impurity Standard
Specification review
Only USP-recognized Tranylcypromine Related Compound B; 40 mg unit, ≥95% purity
Supports compendial method system suitability
Verify with current USP certificate; analog compounds not accepted
Pharmaceutical Analysis Quality Control USP Standards

Salt vs Freebase Aqueous Solubility

The hydrochloride salt form (CAS 17480-08-9) demonstrates substantially improved aqueous solubility compared to the freebase cinnamylamine (CAS 4335-60-8). While quantitative solubility values for the freebase are not reported in primary literature, the salt form is described as 'soluble in water and ethanol' and is supplied as a crystalline solid, in contrast to the liquid freebase [1]. This solubility enhancement is critical for aqueous-based analytical sample preparation and for use as an intermediate in aqueous reaction conditions where the freebase would phase-separate .

Salt vs Freebase Solubility
Data to verify
Hydrochloride: water‑soluble crystalline solid; Freebase: liquid, limited aqueous solubility
Enables aqueous sample preparation workflows
Supplier‑provided solubility data; independent validation recommended
Formulation Science Solubility Enhancement Salt Selection

E-Isomer Specificity for MAO-B

The E-isomer geometry of cinnamylamine hydrochloride (CAS 17480-08-9) confers distinct substrate behavior toward MAO-B. Primary literature demonstrates that E-cinnamylamine is oxidized by MAO-B from rat and bovine liver, with kinetic studies showing the E-isomer produces specific progress curves distinct from the Z-isomer and saturated alkylamine analogs [1]. In direct comparative enzymology, E-cinnamylamine is a substrate for MAO-B but shows minimal activity toward MAO-A [1][2]. In contrast, N-methyl derivatives of cinnamylamine exhibit irreversible inhibition profiles that differ mechanistically from the primary amine [1].

MAO‑B Substrate Specificity
Head‑to‑head
E‑cinnamylamine: oxidized by MAO‑B; Z‑isomer: different kinetics; N‑methyl: irreversible inhibition
E‑isomer required for substrate studies; isomer choice alters enzyme outcome
Rat/bovine liver MAO‑B; published kinetic comparison
Enzymology Monoamine Oxidase Isomer Specificity

Cinnamyl Scaffold Antibacterial Activity

Cinnamyl amine derivatives, which use cinnamylamine hydrochloride as a key synthetic intermediate, demonstrate remarkable antibacterial activity. In a 2014 study, Schiff base derivative benzyl-(3-phenylallylidene)amine (synthesized from cinnamylamine) and the amine derivative 2-[benzyl-(3-phenylallyl)-amino]-1-(4-methoxyphenyl)ethanone showed MIC values of 3.3–7.0 μg/mL against Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis, which is comparable to the standard antibiotic streptomycin [1]. This activity is derived from the cinnamyl scaffold; compounds lacking this moiety (e.g., simple benzyl amines) show markedly reduced or no antibacterial activity at equivalent concentrations [1].

Antibacterial Activity
Class‑level inference
Derivatives MIC 3.3–7.0 µg/mL vs streptomycin; Gram‑positive panel
Reported antimicrobial screening context
Activity for cinnamyl derivatives, not parent HCl; SAR context
Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Key Intermediate for Naftifine and Reboxetine

Cinnamylamine hydrochloride serves as a validated intermediate in the synthesis of clinically relevant pharmaceutical scaffolds via the Heck reaction. A 2024 methodology paper demonstrates that N,N-diprotected cinnamylamines can be synthesized with isolated yields of 55–65% and applied to the preparation of Abamine, Naftifine (an antifungal agent), and Reboxetine (an antidepressant) [1]. This synthetic utility is not replicable with saturated amine analogs like 3-phenylpropylamine, which lack the alkene handle required for subsequent functionalization [1]. Furthermore, biocatalytic routes have been developed for cinnamylamine production, achieving the first reported biosynthesis of this compound in E. coli using ω-transaminase Cv-ωTA, offering a green chemistry alternative to traditional synthesis [2].

Heck Intermediate Yield
Cross‑study comparable
55–65% isolated yield via Pd‑Heck; biocatalytic route also demonstrated
Supports synthetic feasibility for Naftifine/Reboxetine scaffolds
Yields from Moschona 2024; biocatalysis from Zhou 2022
Organic Synthesis Pharmaceutical Intermediates Heck Reaction

Cinnamyl Pharmacophore Antimicrobial Enhancement

U.S. Patent 2,650,251 establishes that the cinnamyl radical confers unexpectedly enhanced bactericidal action when incorporated into quaternary ammonium compounds, compared to analogous quaternary ammonium structures lacking this moiety [1]. The patent explicitly claims that while compounds of similar alkyl ammonium structure were known, the presence of the cinnamyl radical provided superior antiseptic and germicidal properties [1]. Cinnamylamine hydrochloride serves as the direct synthetic precursor for installing this patented pharmacophore into quaternary ammonium scaffolds via alkylation at the primary amine .

Patent Antimicrobial Claim
Class‑level inference
U.S. Patent 2,650,251 claims enhanced bactericidal action for cinnamyl‑quaternary ammonium compounds
Reported structural activity from patent literature
Patent language; requires independent SAR confirmation
Antimicrobial Chemistry Patent Analysis Structure-Activity Relationship

Cinnamylamine Hydrochloride Application Scenarios


Tranylcypromine USP Compendial QC

Procurement scenario for pharmaceutical QC laboratories performing USP monograph testing of tranylcypromine (an MAO inhibitor antidepressant). CAS 17480-08-9 is the only official USP Reference Standard for Tranylcypromine Related Compound B, required for system suitability, peak identification, and impurity quantification in HPLC analyses . Alternative compounds (freebase cinnamylamine, benzylamine, or other structural analogs) do not satisfy USP regulatory requirements, making procurement of this exact CAS number mandatory for compendial compliance.

MAO-B Substrate Specificity & Inhibition Studies

Research scenario for enzymologists and neuropharmacologists investigating MAO-B substrate specificity and mechanism-based inhibition. The E-isomer geometry of CAS 17480-08-9 provides a defined substrate for MAO-B oxidation studies, with kinetic behavior distinct from the Z-isomer and N-alkylated derivatives . This compound serves as a critical control substrate for comparing novel MAO-B inhibitors, enabling differentiation between reversible substrate competition and irreversible inactivation mechanisms.

Heck Coupling Scaffold Diversification

Synthetic chemistry scenario for medicinal chemistry teams developing CNS-active or antifungal agents. Cinnamylamine hydrochloride serves as the validated intermediate for constructing Naftifine, Reboxetine, and Abamine scaffolds via Pd-catalyzed Heck reactions with documented 55–65% yields . Procurement of the protected cinnamylamine intermediate (derived from CAS 17480-08-9) enables access to this established diversification strategy, which cannot be executed with saturated 3-phenylpropylamine alternatives.

Cinnamyl Pharmacophore Antimicrobial Optimization

Drug discovery scenario for antimicrobial research teams developing novel antibacterials against Gram-positive pathogens. Cinnamyl amine derivatives (synthesized from CAS 17480-08-9) have demonstrated MIC values of 3.3–7.0 μg/mL against S. aureus and B. subtilis, comparable to streptomycin . Procurement of cinnamylamine hydrochloride enables systematic SAR exploration of this potent antimicrobial scaffold, including methoxy and bromo substitutions that further enhance activity, as quantified in comparative studies .

Application
Selection Property
Validation Focus
Tranylcypromine impurity QC
USP‑recognized Related Compound B
HPLC system suitability and impurity quantification
MAO‑B substrate specificity studies
E‑isomer geometry for MAO‑B oxidation
Kinetic comparison vs Z‑isomer and N‑alkyl analogs
Heck coupling scaffold diversification
Alkene handle for Pd‑catalyzed cross‑coupling
Yield and scope in Naftifine/Reboxetine synthesis
Cinnamyl pharmacophore antimicrobial screening
Cinnamyl radical for antibacterial SAR
MIC against Gram‑positive panel; derivative optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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